4-Nitro-1H-indazole hydrochloride
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Overview
Description
4-Nitro-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1H-indazole hydrochloride typically involves the nitration of 1H-indazole. One common method includes the reaction of 1H-indazole with nitric acid in the presence of sulfuric acid, which introduces the nitro group at the 4-position. The resulting 4-nitro-1H-indazole is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-1H-indazole hydrochloride can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4-Amino-1H-indazole hydrochloride.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the indazole ring.
Scientific Research Applications
4-Nitro-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1H-indazole hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, leading to therapeutic effects. The indazole ring can also interact with various molecular targets, including kinases and other proteins involved in disease pathways.
Comparison with Similar Compounds
4-Nitro-1H-indazole hydrochloride can be compared with other nitro-substituted indazoles and related heterocycles:
4-Nitro-1H-indazole: The parent compound without the hydrochloride salt.
4-Amino-1H-indazole: The reduced form of 4-Nitro-1H-indazole.
1H-Indazole: The unsubstituted indazole ring.
5-Nitro-1H-indazole: A similar compound with the nitro group at the 5-position.
Uniqueness: The presence of the nitro group at the 4-position of the indazole ring in this compound imparts unique reactivity and potential biological activities compared to other indazole derivatives. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-nitro-1H-indazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-10(12)7-3-1-2-6-5(7)4-8-9-6;/h1-4H,(H,8,9);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPLQJSBIHYIIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-].Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881329-19-6 |
Source
|
Record name | 1H-Indazole, 4-nitro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1881329-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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